Product packaging for 4-Trimethylsilanylbut-3-yn-1-ol triflate(Cat. No.:CAS No. 108836-28-8)

4-Trimethylsilanylbut-3-yn-1-ol triflate

Cat. No.: B14331025
CAS No.: 108836-28-8
M. Wt: 274.33 g/mol
InChI Key: YDWRIEOEYGDPSX-UHFFFAOYSA-N
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Description

Overview of Triflate Chemistry in Advanced Synthetic Methodologies

The trifluoromethanesulfonate (B1224126) group, commonly known as triflate (TfO⁻), is a cornerstone of modern organic chemistry, prized for its character as an outstanding leaving group. nih.gov Derived from trifluoromethanesulfonic acid (triflic acid), one of the strongest known monoprotic acids, the triflate anion exhibits remarkable stability due to the extensive delocalization of its negative charge across the three oxygen atoms and the potent electron-withdrawing effect of the trifluoromethyl group. nih.govmdpi.com This inherent stability translates into a very low propensity to act as a nucleophile, although it can participate in nucleophilic reactions under specific conditions. nih.gov

In synthetic chemistry, organic triflates are frequently generated from alcohols by reaction with triflic anhydride (B1165640) or other triflating agents. chemrxiv.org Their primary utility lies in their ability to facilitate a wide array of chemical transformations that are often sluggish or inefficient with less reactive leaving groups like halides. Key applications of triflate chemistry include:

Nucleophilic Substitution Reactions: Alkyl triflates are highly reactive substrates for SN2 reactions, enabling the introduction of a wide range of nucleophiles under mild conditions. nih.gov

Cross-Coupling Reactions: Vinyl and aryl triflates are excellent electrophilic partners in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. acs.org Their reactivity often surpasses that of the corresponding halides.

Cationic Chemistry: The departure of a triflate group readily generates carbocationic intermediates, which can be trapped by various nucleophiles or participate in rearrangements and cycloadditions. nih.gov

Metal triflates, such as those of scandium, zinc, and lanthanides, have also emerged as highly effective and often water-tolerant Lewis acid catalysts for a multitude of organic reactions, including aldol (B89426) reactions, Friedel-Crafts acylations, and Diels-Alder reactions. researchgate.netresearchgate.netsemanticscholar.org

Reaction TypeRole of TriflateExample Application
Nucleophilic SubstitutionExcellent Leaving GroupSynthesis of complex ethers and amines
Palladium-Catalyzed CouplingElectrophilic PartnerFormation of C-C bonds in natural product synthesis
Cationic RearrangementsFacilitates Carbocation FormationSkeletal rearrangements in steroid chemistry
Lewis Acid CatalysisAnion of a strong Lewis AcidCatalyzing aldol reactions in aqueous media researchgate.net

The Strategic Importance of Trimethylsilyl (B98337) (TMS) Alkynes as Versatile Synthons

Trimethylsilyl (TMS)-protected alkynes are indispensable building blocks, or synthons, in organic synthesis. The TMS group serves several strategic functions that enhance the utility of the terminal alkyne. researchgate.net

Firstly, the TMS group acts as a protecting group for the acidic terminal alkyne proton, preventing unwanted deprotonation by bases that might be present in a reaction mixture. This protection is crucial for reactions involving other acidic sites or base-sensitive functional groups. The TMS group can be readily removed under mild conditions, typically using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, or by treatment with potassium carbonate in methanol (B129727), to regenerate the terminal alkyne for further transformations.

Secondly, the steric and electronic properties of the TMS group can be exploited to control the chemo- and regioselectivity of reactions. For instance, in multicomponent reactions like the titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, TMS-protected alkynes serve as selective cross-coupling partners, leading to specific pyrrole products with high selectivity over numerous other possibilities. nih.govnih.gov

Thirdly, alkynylsilanes are key intermediates in their own right, participating in a variety of synthetic transformations, including:

Electrophilic Substitution: The silicon-carbon bond can be cleaved by electrophiles, allowing for the stereospecific synthesis of substituted alkynes.

Cross-Coupling Reactions: They are used in reactions like the Hiyama coupling.

Cycloaddition Reactions: They participate in various cycloadditions, where the TMS group can direct the regiochemical outcome.

The synthesis of alkynylsilanes has evolved from classical methods involving strong bases and stoichiometric metal reagents to more efficient catalytic processes, such as the zinc-catalyzed silylation of terminal alkynes using trimethylsilyl triflate (TMSOTf). researchgate.netorganic-chemistry.org

Function of TMS GroupDescriptionTypical Reagents/Conditions
Protecting Group Shields the acidic alkyne proton from bases.Deprotection with TBAF, K₂CO₃/MeOH.
Directing Group Influences the regioselectivity of addition reactions.Steric bulk guides incoming reagents.
Synthetic Handle Enables specific transformations at the alkyne terminus.Used in Hiyama coupling, electrophilic substitution.

Structural and Reactivity Context of 4-Trimethylsilanylbut-3-yn-1-ol Triflate within Alkynyl Chemistry

The structure of this compound combines the key features discussed above into a single, bifunctional molecule. It possesses a TMS-protected alkyne at one end and a primary alcohol converted to a highly reactive triflate ester at the other, separated by a two-carbon (ethylene) spacer.

Structural Features:

TMS-Alkyne Moiety: This end of the molecule is relatively stable under neutral or acidic conditions but is primed for reactions involving the alkyne or desilylation under basic or fluoride-mediated conditions.

Primary Alkyl Triflate: This is a potent electrophilic site. The C-O bond is highly polarized, and the triflate is an exceptionally good leaving group, making the terminal carbon highly susceptible to nucleophilic attack.

Ethylene Spacer: The two-carbon chain provides flexibility and separates the two reactive centers, minimizing intramolecular interactions under most conditions, yet allowing for potential tandem or sequential reactions.

Reactivity Context: This molecule is designed for reactivity. The primary triflate is a much more powerful electrophile than the corresponding bromide or chloride. Its reactivity profile suggests it will readily undergo SN2 displacement with a wide variety of soft and hard nucleophiles, such as azides, cyanides, amines, alkoxides, and carbanions. acs.orgacs.org

The presence of the TMS-alkyne allows for a dual mode of reactivity. A synthetic sequence could first involve a nucleophilic substitution at the triflate-bearing carbon, followed by a subsequent transformation at the alkyne terminus after deprotection. This makes the compound a valuable building block for constructing more complex molecular architectures.

Research Significance and Scope of Investigation for this compound

The research significance of this compound stems from its potential as a versatile and highly reactive building block for the synthesis of complex organic molecules. Its bifunctional nature allows it to act as a "linchpin" reagent, connecting different molecular fragments through sequential reactions at its two distinct functional ends.

Scope of Investigation: Research involving this compound or structurally similar reagents would likely focus on several key areas:

Synthesis of Heterocycles: The compound could be used to introduce a butynyl sidechain onto a nitrogen or oxygen atom of a heterocyclic core via nucleophilic substitution, with the alkyne then available for "click" chemistry or other cyclization reactions. acs.orgacs.org

Natural Product Synthesis: In the assembly of complex natural products, fragments like this are valuable for extending carbon chains and introducing functionality for further elaboration. The high reactivity of the triflate ensures high yields in coupling steps, even with sterically hindered substrates.

Combinatorial Chemistry and Library Synthesis: The dual functionality is ideal for creating libraries of compounds. One end can be anchored to a solid support or a core scaffold, while the other end is diversified through various reactions.

Development of Molecular Probes: The alkyne can be used to attach reporter groups (like fluorophores or biotin) via click chemistry, making it a useful tool for chemical biology applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13F3O3SSi B14331025 4-Trimethylsilanylbut-3-yn-1-ol triflate CAS No. 108836-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108836-28-8

Molecular Formula

C8H13F3O3SSi

Molecular Weight

274.33 g/mol

IUPAC Name

4-trimethylsilylbut-3-ynyl trifluoromethanesulfonate

InChI

InChI=1S/C8H13F3O3SSi/c1-16(2,3)7-5-4-6-14-15(12,13)8(9,10)11/h4,6H2,1-3H3

InChI Key

YDWRIEOEYGDPSX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

Reactivity Profiles and Mechanistic Elucidations of 4 Trimethylsilanylbut 3 Yn 1 Ol Triflate

Electrophilic Activation and Leaving Group Characteristics of the Triflate Moiety in 4-Trimethylsilanylbut-3-yn-1-ol Triflate

The trifluoromethanesulfonate (B1224126) (triflate) group, a key functional moiety in this compound, is renowned for its exceptional capacity as a leaving group in nucleophilic substitution and elimination reactions. The triflate anion (CF₃SO₃⁻) is highly stable due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalize the negative charge through resonance and inductive effects. This inherent stability makes it a very weak base and, consequently, an excellent leaving group, often compared to halides like iodide in its reactivity.

The presence of the triflate moiety significantly activates the 4-trimethylsilanylbut-3-yn-1-ol backbone toward electrophilic reactions. The potent electron-withdrawing nature of the triflate group polarizes the carbon-oxygen bond, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This activation is a critical feature that initiates many of the carbon-carbon bond-forming reactions and other transformations discussed in subsequent sections. The cleavage of ethers by reagents like trifluoroacetyl triflate, which proceeds through nucleophilic attack by the triflate on an activated ether, further underscores the dual role the triflate group can play as both a potent activator and a potential, albeit weak, nucleophile under certain conditions. nih.gov

The Directing Role of the Trimethylsilyl (B98337) Group in Regioselectivity and Stereoselectivity

The trimethylsilyl (TMS) group attached to the alkyne in this compound exerts significant control over the regioselectivity and stereoselectivity of chemical reactions at the carbon-carbon triple bond. This influence stems from a combination of steric and electronic factors. Sterically, the bulky TMS group can block one face of the alkyne, directing incoming reagents to the less hindered side.

Electronically, the TMS group can stabilize an adjacent partial negative charge, an effect known as the α-silyl effect. nih.gov This electronic influence plays a crucial role in directing the regioselectivity of addition reactions to the alkyne. For instance, in hydrosilylation reactions, a silyl (B83357) group can act as a directing group to afford a single regioisomer of the resulting silylalkene. acs.org The presence of the silyl group can influence the regio- and stereochemistry of reactions at the C≡C bond, a feature that is particularly valuable in cyclization reactions. thieme-connect.com Moreover, the TMS group serves as a versatile protecting group for the terminal alkyne. It can be selectively removed under mild conditions, such as with potassium carbonate in methanol (B129727) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF), allowing for subsequent functionalization at that position. nih.gov This strategic use of the TMS group is fundamental in multi-step syntheses where precise control over reactivity is required.

Nucleophilic Attack on the Activated Alkyne of this compound

The hydroalkylation of terminal alkynes represents a powerful method for the synthesis of substituted alkenes. In this context, this compound can serve as the alkyl triflate coupling partner. Copper-catalyzed hydroalkylation reactions have been developed that utilize alkyl triflates as electrophiles and a hydride donor, such as (Me₂HSi)₂O. acs.orgacs.org These reactions proceed with excellent anti-Markovnikov regioselectivity, yielding exclusively (E)-alkenes. acs.orgthieme-connect.com

The proposed mechanism involves the formation of a copper hydride species, which then undergoes hydrocupration of the terminal alkyne. acs.orgacs.org This step is crucial for establishing the regio- and diastereoselectivity of the product. thieme-connect.com The resulting alkenyl copper intermediate is then alkylated by the electrophilic alkyl triflate, such as this compound, to furnish the final (E)-alkene product. acs.org The mild conditions of this reaction allow for the presence of a wide array of functional groups, including silyl ethers, esters, and aryl bromides. acs.org While primary alkyl triflates are generally effective, limitations have been noted with more sterically hindered α-branched alkyl triflates. acs.org

Table 1: Representative Copper-Catalyzed Hydroalkylation of Terminal Alkynes with Primary Alkyl Triflates acs.org
Alkyne SubstrateAlkyl TriflateProductYield (%)
Phenylacetylene1-Hexyl Triflate(E)-1-Phenyl-1-octene85
1-OctyneBenzyl Triflate(E)-1-Phenyl-2-nonene78
(Trimethylsilyl)acetylene1-Pentyl Triflate(E)-1-(Trimethylsilyl)-1-heptene91
4-Phenyl-1-butyneEthyl Triflate(E)-4-Phenyl-1-hexene82

Vinyl triflates are valuable synthetic intermediates, particularly in cross-coupling reactions. acs.org They can be synthesized directly from alkynes through various methods. One notable pathway involves the metal-catalyzed conversion of alkynes in the presence of a silyl triflate, such as trimethylsilyl triflate (TMSOTf). nih.govacs.org Zinc(II) triflate has been shown to be a particularly effective catalyst for this transformation, facilitating the rapid formation of vinyl triflates from both terminal and internal alkynes under mild conditions. nih.govacs.org

The reaction of a terminal alkyne with TMSOTf in the presence of a metal triflate catalyst yields the corresponding vinyl triflate with high regioselectivity. nih.gov For instance, terminal aryl alkynes are converted quickly, while terminal alkyl alkynes require longer reaction times. acs.org The mechanism is believed to involve the silyl triflate, suggesting a unique role for the silicon atom in regenerating the catalyst. nih.govacs.org Another approach involves the direct hydrotriflation of terminal alkynes using triflic acid (TfOH). A chemoselective protocol has been developed using a combination of TfOH and trimethylsilyl azide (B81097) (TMSN₃) that selectively converts terminal alkynes to 1,1-disubstituted vinyl triflates, leaving internal alkynes unreacted. acs.org

Table 2: Metal-Catalyzed Formation of Vinyl Triflates from Terminal Alkynes acs.org
Alkyne SubstrateCatalystReagentProductYield (%)
PhenylacetyleneZn(OTf)₂ (10 mol%)TMSOTf1-Phenylvinyl triflate95
4-MethoxyphenylacetyleneZn(OTf)₂ (10 mol%)TMSOTf1-(4-Methoxyphenyl)vinyl triflate98
1-OctyneZn(OTf)₂ (10 mol%)TMSOTfOct-1-en-2-yl triflate85
CyclohexylacetyleneZn(OTf)₂ (10 mol%)TMSOTf1-Cyclohexylvinyl triflate88

Carbon-Carbon Bond Forming Reactions Initiated by this compound

The formation of carbon-carbon bonds is a central goal in organic synthesis, enabling the construction of complex molecular architectures. nih.gov The unique structure of this compound, featuring both an electrophilic alkyl triflate and a nucleophilic alkyne moiety (after potential desilylation), allows it to participate in a variety of C-C bond-forming reactions. Palladium-catalyzed cross-coupling reactions, in particular, offer a powerful platform for utilizing such bifunctional molecules. nih.gov

The Sonogashira reaction is a robust and widely used cross-coupling method for forming a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. chemistry.coachorganic-chemistry.org

In the context of this compound, the trimethylsilylalkyne portion can act as the alkyne coupling partner. The TMS group serves as a protecting group that can be cleaved in situ under the basic reaction conditions to generate the terminal alkyne necessary for the catalytic cycle. wikipedia.org The reaction mechanism involves two interconnected catalytic cycles. wikipedia.orgresearchgate.net In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst occurs, followed by transmetalation with a copper(I) acetylide intermediate. The copper cycle involves the deprotonation of the terminal alkyne by the base and subsequent formation of the copper acetylide. chemistry.coach Reductive elimination from the palladium complex then yields the final coupled product and regenerates the Pd(0) catalyst. chemistry.coach Aryl or vinyl triflates can also be employed as coupling partners instead of halides. wikipedia.orgmdpi.com This versatility allows for the synthesis of a wide range of complex molecules, including natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.orgmdpi.com

Carboalkynylation and Related Additions Across the Triple Bond

In a broader context, the addition of nucleophiles to silyl-substituted alkynes is a known process. The trimethylsilyl group can influence the regioselectivity of such additions due to its steric bulk and electronic effects. Generally, in the presence of a Lewis acid or a transition metal catalyst, the triple bond of a silylalkyne can be activated towards nucleophilic attack. For instance, organocuprates are known to add to silylacetylenes, with the silyl group directing the incoming nucleophile to the β-carbon.

While direct carboalkynylation of 4-trimethylsilylbut-3-yn-1-ol triflate is not described, related transformations on similar structural motifs have been reported. For example, copper-catalyzed three-component reactions involving the 1,2-carboalkynylation of alkenes with a terminal alkyne and an alkyl halide have been developed. This type of reaction, however, proceeds via a radical mechanism and involves the formation of new C-C bonds on an alkene, which is mechanistically distinct from a direct addition to the triple bond of our title compound.

The synthetic utility of 4-trimethylsilylbut-3-yn-1-ol and its derivatives often lies in their role as precursors for other reactive intermediates, rather than direct participation in addition reactions across the triple bond. The presence of the triflate group, an excellent leaving group, predisposes the molecule to reactions involving its departure, leading to carbocation formation and subsequent rearrangements or cyclizations, which are discussed in the following sections.

Rearrangements and Cyclizations Involving this compound

The structure of 4-trimethylsilylbut-3-yn-1-ol triflate, featuring a reactive triflate leaving group and a strategically positioned trimethylsilylalkyne moiety, makes it a prime candidate for a variety of intramolecular rearrangements and cyclization reactions. These transformations are typically initiated by the departure of the triflate group, leading to the formation of a carbocationic intermediate that can be intercepted by the π-electrons of the triple bond.

A significant pathway for the reactivity of 4-trimethylsilylbut-3-yn-1-ol triflate and analogous compounds is through intramolecular cyclization. The formation of a primary carbocation upon triflate departure is generally unfavorable. However, the reaction can be facilitated by the participation of the neighboring trimethylsilylalkyne group. In the presence of a Brønsted or Lewis acid, the hydroxyl precursor, 4-trimethylsilylbut-3-yn-1-ol, can undergo a cationic cyclization. This process involves the protonation of the hydroxyl group, followed by the loss of water to generate a carbocation. The proximate triple bond can then act as an internal nucleophile, attacking the carbocation to form a cyclic vinyl cation. This intermediate is then trapped by the triflate anion to yield a stable cyclic β-silylalkenyl triflate.

This type of cyclization has been shown to be an efficient method for the synthesis of five- and six-membered rings. The general mechanism for this acid-mediated cyclization is depicted below:

Table 1: Mechanistic Steps in Acid-Mediated Cyclization of Alkynols

Step Description
1. Protonation The hydroxyl group is protonated by a strong acid (e.g., triflic acid).
2. Carbocation Formation Loss of a water molecule generates a primary carbocation.
3. Intramolecular Attack The π-electrons of the alkyne attack the carbocationic center.
4. Vinyl Cation Formation A cyclic vinyl cation intermediate is formed.
5. Trapping The triflate anion traps the vinyl cation, forming the final cyclic product.

This methodology provides a direct route to functionalized cyclic systems that can serve as versatile intermediates in organic synthesis. The trimethylsilyl group in the resulting cyclic vinyl triflate is particularly useful as it can be further functionalized, for instance, in cross-coupling reactions or by conversion to other groups.

The departure of the triflate leaving group from 4-trimethylsilylbut-3-yn-1-ol triflate generates a primary carbocation, which is inherently unstable. This instability drives the system to undergo rearrangements to form more stable carbocationic species. The presence of the trimethylsilylalkyne group plays a crucial role in these rearrangements through neighboring group participation.

The π-electrons of the triple bond can stabilize the incipient carbocation through space, leading to the formation of a non-classical bridged cation or facilitating a rapid rearrangement. One plausible rearrangement is a 1,2-hydride shift from the adjacent carbon, which would lead to a more stable secondary carbocation. However, a more intriguing possibility is the direct participation of the alkyne.

The interaction of the carbocation with the trimethylsilylalkyne can lead to the formation of a bridged vinyl cation, which can then be attacked by a nucleophile at either of the two carbons of the original triple bond. This can result in the formation of rearranged products.

Furthermore, the β-effect of silicon can play a significant role in stabilizing a positive charge on a carbon atom that is two bonds away. If a carbocation were to form at the carbon adjacent to the silylated alkyne, it would be significantly stabilized. This could potentially drive rearrangements, such as Wagner-Meerwein type shifts, to bring the positive charge into a position where it can be stabilized by the silicon atom.

While specific, detailed studies on the carbocation rearrangements of 4-trimethylsilylbut-3-yn-1-ol triflate are not abundant, the general principles of carbocation chemistry and the known electronic effects of the trimethylsilyl group suggest a rich potential for such transformations. The ultimate product distribution would likely be a complex mixture resulting from competing rearrangement and cyclization pathways, highly dependent on the reaction conditions.

Table 2: Potential Carbocation Rearrangement Pathways

Pathway Intermediate Potential Product Type
1,2-Hydride Shift Secondary Carbocation Substituted Alkenyl Triflate
Alkyne Participation Bridged Vinyl Cation Rearranged Alkenyl Triflate
Wagner-Meerwein Shift β-Silyl Stabilized Cation Structurally Rearranged Product

Stereochemical Control and Stereoselective Applications of 4 Trimethylsilanylbut 3 Yn 1 Ol Triflate

Application of Chiral Auxiliaries and Asymmetric Catalysis in Reactions of 4-Trimethylsilanylbut-3-yn-1-ol Triflate

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more subsequent reactions. researchgate.net By attaching a chiral auxiliary to a starting material, it can effectively block one face of the molecule, forcing reagents to attack from the less sterically hindered face, thus leading to high diastereoselectivity. researchgate.net A wide array of chiral auxiliaries, many derived from inexpensive natural sources like amino acids or camphor, have been developed. researchgate.net Oxazolidinones, for example, are well-established auxiliaries used in diastereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. researchgate.net After the desired stereocenter has been set, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net In the context of this compound, a chiral auxiliary could be incorporated into the molecule to direct subsequent transformations at or near the triflate or alkyne moieties.

Asymmetric catalysis offers an alternative and often more efficient strategy for enantioselective synthesis. It relies on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in this field, providing an alternative to traditional transition metal complexes and enzymes. researchgate.netnih.gov Cinchona alkaloid derivatives, for instance, can act as bifunctional catalysts, simultaneously activating both substrates in a reaction to achieve high enantio- and diastereoselectivity. nih.gov Such catalytic systems could be employed in reactions involving this compound to control the formation of new chiral centers.

Control of Stereochemistry in Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient processes for building molecular complexity. Controlling the stereochemistry in MCRs is a significant challenge but offers rapid access to complex, stereochemically defined molecules. Organocatalysis has been successfully applied to control the stereochemical outcome of MCRs, such as in (3+2)-cycloaddition reactions. nih.gov For example, a bifunctional cinchona-derived squaramide catalyst can control the chemical and stereochemical efficiency of the cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines. nih.gov The catalyst activates both the dienophile and the dipole through hydrogen bonding and ionic interactions, guiding the stereochemical pathway of the reaction. nih.gov An appropriately functionalized derivative of 4-trimethylsilanylbut-3-yn-1-ol could potentially serve as a component in such a catalyzed MCR, where the catalyst would dictate the stereochemistry of the newly formed ring system.

Advanced Spectroscopic and Computational Approaches in the Study of 4 Trimethylsilanylbut 3 Yn 1 Ol Triflate

Advanced Spectroscopic Characterization for Reactivity and Structural Elucidation (Excluding Basic Compound Identification Data)

Advanced spectroscopic methods provide dynamic and detailed information about molecular structure, bonding, and reaction pathways. For a molecule such as 4-trimethylsilanylbut-3-yn-1-ol triflate, these techniques are invaluable for moving beyond simple identification to a deeper understanding of its chemical properties.

While standard ¹H and ¹³C NMR are fundamental for structural verification, more advanced NMR techniques can offer profound insights into reaction mechanisms involving this compound. In-situ NMR spectroscopy, for instance, allows for the real-time monitoring of reactions, enabling the detection of transient intermediates and the determination of reaction kinetics. wiley.comresearchgate.net By tracking the disappearance of reactant signals and the appearance of product and intermediate signals over time, a detailed kinetic profile of a reaction can be constructed.

For reactions where this compound acts as an electrophile, ¹⁹F NMR spectroscopy is particularly useful for monitoring the fate of the triflate leaving group. wiley-vch.de The chemical shift of the fluorine atoms in the triflate anion is sensitive to its environment, providing information on whether it exists as a free anion, is coordinated to other species in the reaction mixture, or is part of a covalent intermediate. wiley-vch.de

Furthermore, techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be employed to study the association of different species in solution, which can be critical in understanding reaction mechanisms where aggregation or complex formation plays a role.

Table 1: Hypothetical In-situ NMR Data for the Reaction of this compound with a Nucleophile

Time (min)Reactant ¹H Signal (ppm)Intermediate ¹H Signal (ppm)Product ¹H Signal (ppm)Triflate ¹⁹F Signal (ppm)
04.5 (t)---77.0
104.3 (t)4.8 (br s)3.8 (t)-77.2
303.8 (t)4.7 (br s)3.8 (t)-77.5
602.5 (t)-3.8 (t)-78.0
1200.5 (t)-3.8 (t)-78.5

This table represents a hypothetical scenario and is intended for illustrative purposes.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding and conformational landscape of this compound. The vibrational frequencies of the various functional groups in the molecule are sensitive to their chemical environment and conformation.

The strong electron-withdrawing nature of the triflate group influences the vibrational frequencies of adjacent bonds. For instance, the C-O stretching vibration would be expected at a higher frequency compared to a typical alcohol. The characteristic vibrational modes of the trimethylsilyl (B98337) group and the alkyne C≡C triple bond can also be monitored to understand their involvement in chemical reactions.

Conformational analysis of flexible molecules can be performed by studying the vibrational spectra at different temperatures or in different solvents. nih.govnih.gov By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformations and the energy barriers between them can be determined. nih.gov For this compound, the rotational freedom around the C-C and C-O single bonds can lead to multiple low-energy conformers, and vibrational spectroscopy can help in identifying the predominant species in a given environment. nih.govmdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C≡CStretching~2150
SO₂Asymmetric Stretch~1400
SO₂Symmetric Stretch~1200
C-OStretching~1050
Si-CStretching~850

These are predicted values based on typical group frequencies and the electronic effects of the substituents.

Computational Chemistry for Reactivity Prediction and Mechanism Elucidation of this compound

Computational chemistry has become an indispensable tool for predicting the reactivity of molecules and elucidating complex reaction mechanisms. For a reactive species like this compound, computational methods can provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and energetics of molecules. researchgate.net It can be employed to map out the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states and intermediates. researchgate.netsciforum.net

For example, in a nucleophilic substitution reaction, DFT calculations can be used to compare the energy barriers for SN1 and SN2 pathways. nih.govresearchgate.net The calculations can also provide detailed geometries of the transition states, revealing the nature of bond breaking and bond formation. The influence of the trimethylsilyl group on the reactivity of the molecule can be systematically studied by comparing the reaction pathways with and without this group.

Table 3: Hypothetical DFT-Calculated Energy Barriers for SN2 Reaction of this compound

NucleophileSolventActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Cl⁻Acetonitrile (B52724)18.5-10.2
Br⁻Acetonitrile19.8-8.5
I⁻Acetonitrile21.2-6.8
H₂OWater25.1-2.3

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT studies.

While DFT provides static pictures of reaction pathways, molecular dynamics (MD) simulations can be used to study the dynamic aspects of chemical reactions. nih.gov MD simulations follow the trajectories of atoms and molecules over time, providing insights into the role of solvent molecules and the dynamics of transition state crossing.

For the reactions of this compound, MD simulations can be used to study the solvation of the reactants and the transition state. The explicit inclusion of solvent molecules can be crucial for accurately modeling reaction energetics, especially for reactions involving charged species. rsc.org MD simulations can also be used to explore the conformational landscape of the molecule and how different conformers might influence its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. pku.edu.cnrsc.org By analyzing the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the likely sites of nucleophilic and electrophilic attack can be identified. researchgate.netnih.gov

For this compound, the LUMO is expected to be localized on the carbon atom attached to the triflate group, making it the primary site for nucleophilic attack. The energy of the LUMO can be used as an indicator of the molecule's electrophilicity. pku.edu.cn The HOMO, on the other hand, is likely to have significant contributions from the alkyne π-system and the oxygen atom of the alcohol, suggesting these as potential sites for electrophilic attack or coordination. FMO analysis can also be used to rationalize the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.netresearchgate.net

Table 4: Hypothetical FMO Analysis Data for this compound

Molecular OrbitalEnergy (eV)Primary Atomic Contributions
LUMO+11.2C-S (σ)
LUMO-2.5C-O (σ)
HOMO-9.8C≡C (π), O (n)
HOMO-1-10.5C≡C (π)

This table provides a hypothetical representation of FMO data for illustrative purposes.

Synthetic Utility and Potential in Complex Molecule Synthesis

Incorporation of 4-Trimethylsilanylbut-3-yn-1-ol Triflate into Natural Product Synthesis

The introduction of propargyl groups is a key step in the synthesis of numerous natural products, including terpenes, alkaloids, and macrolides. nih.govnih.govresearchgate.net this compound serves as a potent electrophile for the incorporation of the 4-trimethylsilylbut-3-yn-1-yl moiety into a developing molecular framework. This fragment is a valuable precursor to a conjugated diene system or can be further elaborated through reactions of the alkyne.

In the context of terpene synthesis, propargyl derivatives have been utilized to introduce key carbon-carbon bonds. nih.gov For example, the alkylation of a vinylogous ester with a propargylic triflate has been employed to construct a quaternary carbon center, a common structural motif in terpenes. nih.gov The resulting alkyne can then be further manipulated, for instance, through hydration to a ketone or reduction to an alkene.

The synthesis of alkaloids, a diverse class of nitrogen-containing natural products, often involves the formation of heterocyclic ring systems. nih.govnih.govresearchgate.netmdpi.com Propargyl groups can be introduced as precursors to these ring systems. For example, the reaction of an amine with a propargyl triflate can lead to a propargylamine, which can then undergo cyclization to form various nitrogen heterocycles. researchgate.net The trimethylsilyl (B98337) group in this compound can be retained during these steps to be removed at a later stage for further functionalization, such as in a Sonogashira coupling to introduce additional complexity.

The synthesis of macrolide antibiotics, characterized by a large lactone ring, also benefits from the use of building blocks containing alkyne functionalities. researchgate.netmpg.deresearchgate.netnih.gov These alkynes can be used in macrocyclization reactions or as handles for the introduction of side chains. The butynyl unit from this compound can be incorporated into the linear precursor of a macrolide, with the alkyne serving as a masked functional group for later transformations.

A hypothetical application of this compound in the synthesis of a natural product precursor is outlined in the table below.

Reaction Step Reactants Product Significance in Natural Product Synthesis
AlkylationKetone Enolate, this compoundβ-Alkynyl KetoneIntroduction of a four-carbon chain with a protected alkyne for further elaboration.
Deprotectionβ-Alkynyl Ketone, Fluoride (B91410) source (e.g., TBAF)β-Terminal Alkynyl KetoneUnmasking of the alkyne for subsequent coupling reactions.
Couplingβ-Terminal Alkynyl Ketone, Aryl Halide (Sonogashira Coupling)β-Arylalkynyl KetoneFormation of a complex carbon skeleton common in polyketide and alkaloid natural products.

Application in the Construction of Biologically Relevant and Pharmaceutical Scaffolds

The construction of heterocyclic and carbocyclic scaffolds is a central theme in medicinal chemistry, as these structures are present in a vast number of pharmaceuticals. Propargyl compounds are valuable synthons for the creation of these scaffolds. researchgate.netscholaris.ca this compound, as a reactive propargyl electrophile, can be employed in various cyclization strategies to generate diverse molecular architectures.

Nitrogen-containing heterocycles, such as pyrroles, indoles, and piperidines, are privileged scaffolds in drug discovery. researchgate.netorganic-chemistry.orgrsc.orgnih.gov The reaction of this compound with nitrogen nucleophiles can generate precursors for the synthesis of these heterocycles. For instance, the reaction with a primary amine would yield a secondary propargylamine, which could then undergo an intramolecular cyclization to form a five- or six-membered nitrogen-containing ring.

Similarly, oxygen-containing heterocycles like furans, pyrans, and oxazolidinones are important components of many biologically active molecules. researchgate.netrsc.org The reaction of this compound with oxygen nucleophiles, such as alcohols or carboxylic acids, can lead to ethers and esters containing a propargyl group. These intermediates can then be cyclized under various conditions to form the desired oxygen heterocycle.

The versatility of this compound in the synthesis of heterocyclic scaffolds is summarized in the table below.

Scaffold Type Synthetic Strategy Potential Biological Relevance
PyrrolidinesReaction with an amino acid derivative followed by intramolecular cyclization.Core structure in many alkaloids and proline-based catalysts.
DihydrofuransReaction with a β-ketoester followed by intramolecular cyclization.Precursors to various natural products and biologically active compounds.
IsoquinolinesAlkylation of a benzylamine (B48309) derivative followed by a Bischler-Napieralski-type cyclization.Important structural motif in a wide range of alkaloids with diverse pharmacological activities. nih.gov
KetolidesIncorporation into an erythromycin-derived precursor to modify its biological activity. nih.govA class of antibiotics used to treat respiratory tract infections. nih.gov

Development of Novel Functional Materials Utilizing Derivatives of this compound

The unique electronic and structural properties of alkynes make them valuable components in the design of novel functional materials. Derivatives of 4-trimethylsilanylbut-3-yn-1-ol, with their reactive alkyne moiety, are promising building blocks for the synthesis of functional polymers and carbon-rich materials. nih.govmdpi.comacs.orgacs.orgnih.govnih.govoup.commdpi.com

Alkyne-functionalized polymers have applications in a variety of fields, including electronics and drug delivery. nih.govmdpi.comnih.govacs.org The butynyl group can be incorporated into a polymer backbone or as a pendant group. The subsequent reaction of the alkyne, for example, in a "click" reaction with an azide (B81097), allows for the straightforward functionalization of the polymer with a wide range of molecules, including targeting ligands for drug delivery systems or chromophores for electronic materials. mdpi.comnih.gov The synthesis of polyesters with pendant alkyne groups has been demonstrated, which can be cross-linked to form elastomers with tunable mechanical properties. nih.govacs.orgnih.govnih.gov

Furthermore, silyl-protected alkynes are important precursors in the synthesis of graphdiyne, a two-dimensional carbon allotrope with interesting electronic and mechanical properties. pku.edu.cnnih.govrsc.orgrsc.orgnih.gov The self-coupling of hexaethynylbenzene derivatives, which can be synthesized from smaller silyl-protected alkynes, on a copper surface leads to the formation of a graphdiyne network. rsc.org The use of 4-trimethylsilanylbut-3-yn-1-ol derivatives could provide a means to create functionalized graphdiyne-like materials.

The potential applications of derivatives of 4-trimethylsilanylbut-3-yn-1-ol in materials science are highlighted in the table below.

Material Type Synthetic Approach Potential Application
"Clickable" PolymersCopolymerization of a derivative of 4-trimethylsilanylbut-3-yn-1-ol with other monomers.Drug delivery platforms, functional coatings. nih.govmdpi.comnih.gov
Conjugated PolymersPolymerization through the alkyne functionality.Organic electronics, sensors. acs.orgoup.com
Graphdiyne PrecursorsDimerization and trimerization to form larger polyyne structures.Synthesis of novel carbon allotropes with applications in electronics and catalysis. pku.edu.cnrsc.org

Future Perspectives and Emerging Research Avenues for 4 Trimethylsilanylbut 3 Yn 1 Ol Triflate Chemistry

Development of More Sustainable Synthetic Methodologies for its Preparation and Application

The pursuit of green chemistry principles is paramount in modern synthetic chemistry. Future research concerning 4-trimethylsilanylbut-3-yn-1-ol triflate will likely focus on developing more environmentally benign and atom-economical synthetic routes. Current syntheses often rely on multi-step procedures that may involve hazardous reagents and solvents. A shift towards sustainable alternatives is essential.

Key areas for development include:

Catalyst- and Solvent-Free Conditions: Exploration of metal-free catalytic systems for the initial C-silylation of but-3-yn-1-ol can reduce reliance on heavy metals. nih.govacs.org Protocols that utilize solvent-free conditions or green solvents like water or ethanol-water mixtures would significantly improve the environmental footprint of the synthesis. rsc.orgarkat-usa.org

One-Pot Syntheses: Designing a one-pot procedure that combines the silylation of the precursor alkyne and the subsequent triflation of the alcohol would enhance efficiency by reducing intermediate purification steps, solvent waste, and energy consumption.

Atom Economy: The use of reagents that maximize the incorporation of all atoms into the final product is a core tenet of green chemistry. For instance, developing catalytic methods for silylation that use silylating agents with minimal waste products is a desirable goal. mdpi.com Similarly, triflation methods that avoid stoichiometric activators and generate recyclable byproducts are being investigated.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

Synthetic StepConventional ApproachPotential Sustainable AlternativeGreen Chemistry Benefit
C-SilylationStrong organometallic bases (e.g., n-BuLi), anhydrous organic solventsMetal-free carboxylate catalysis; silylamides as silyl (B83357) source nih.govacs.orgAvoids cryogenic conditions and pyrophoric reagents
O-TriflationTriflic anhydride (B1165640) with a stoichiometric amine base in chlorinated solventsEnzymatic catalysis or solid-supported reagentsImproved safety, reduced solvent toxicity, catalyst recyclability
Overall ProcessMulti-step with workup/purification at each stageOne-pot, telescoped synthesis in a green solvent arkat-usa.orgReduced waste, energy, and time

Exploration of Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. chim.itmit.edu The synthesis of this compound involves steps that could greatly benefit from this technology.

The triflation step, in particular, is often highly exothermic and involves the use of triflic anhydride, a corrosive and reactive reagent. Performing this transformation in a continuous flow reactor allows for superior heat management due to the high surface-area-to-volume ratio of microreactors, thus preventing thermal runaways and improving safety. chim.it Furthermore, precise control over residence time can minimize the formation of byproducts. mit.edu

The scalability of the synthesis is another critical factor. Flow reactors enable a seamless transition from laboratory-scale optimization to large-scale industrial production without the need for significant process redesign, a concept known as "scaling-out" or "numbering-up". stolichem.com This is crucial for making versatile building blocks like this compound more accessible for broader applications. Research in this area would involve optimizing reaction conditions such as temperature, pressure, and reagent stoichiometry in a continuous setup to maximize yield and purity. rsc.orgresearchgate.netacs.org

Table 2: Potential Advantages of Flow Synthesis for this compound

ParameterBatch Processing ChallengeFlow Chemistry Solution
Heat TransferPoor heat dissipation for exothermic triflation, risk of runawayExcellent heat exchange prevents local hotspots and improves safety chim.it
MixingInconsistent mixing can lead to side productsRapid and efficient mixing ensures reaction homogeneity mit.edu
SafetyHandling large quantities of hazardous reagents (e.g., triflic anhydride)Small reactor volumes mean only small amounts of hazardous materials are present at any time
ScalabilityDifficult and requires significant process re-developmentStraightforward scaling by running the reactor for longer or using multiple reactors in parallel stolichem.com

Discovery and Utilization of Novel Catalytic Systems for its Transformations

The dual functionality of this compound makes it an excellent substrate for a variety of catalytic transformations. Future research will undoubtedly focus on leveraging this reactivity through the development of novel catalytic systems.

Cross-Coupling Reactions: The triflate group is an excellent pseudohalide for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netmit.eduorganic-chemistry.org New catalyst systems involving ligands that promote the coupling of this primary alkyl triflate could expand the scope of accessible molecules. Following a cross-coupling reaction, the trimethylsilyl (B98337) group can be cleaved to reveal a terminal alkyne for further functionalization.

Catalytic Activation of the Silylalkyne: The trimethylsilylalkyne moiety can participate in various metal-catalyzed reactions. For example, gold or rhodium catalysts can activate the alkyne towards cyclization or addition reactions. nih.govgelest.com Developing catalysts that can selectively activate the alkyne in the presence of the triflate would enable complex molecular architectures to be built from this simple precursor.

Sequential Catalysis: An exciting avenue is the development of sequential, one-pot catalytic processes where different catalysts selectively activate each functional group. For instance, a palladium catalyst could first mediate a cross-coupling at the triflate position, followed by the introduction of a second catalyst (e.g., copper or rhodium) to facilitate a click reaction or cyclization at the (deprotected) alkyne terminus.

Integration with Bio-orthogonal Chemistry and Chemical Biology Applications

Perhaps the most promising future for this compound lies in its application as a bifunctional linker in chemical biology. Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. cam.ac.uknih.gov

The structure of this compound is ideally suited for such applications. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. This TMS group can be selectively removed under mild conditions (e.g., with a fluoride (B91410) source) to unveil the terminal alkyne. Terminal alkynes are one of the most widely used functional groups in bio-orthogonal chemistry, readily undergoing reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.netresearchgate.net

The triflate group, being a potent electrophile, can be used to attach the molecule to a biomolecule of interest (e.g., a protein or nucleic acid) by reacting with a nucleophilic residue like a lysine (B10760008) or cysteine. This dual functionality allows for a powerful two-step bioconjugation strategy:

Attachment: The triflate end of the molecule is first reacted with a biomolecule.

Bio-orthogonal Ligation: The silyl group is then cleaved, exposing the terminal alkyne, which can be subsequently "clicked" with a probe molecule containing an azide (B81097) group (e.g., a fluorophore, a drug, or a purification tag).

This approach provides a modular and flexible platform for constructing complex bioconjugates, antibody-drug conjugates (ADCs), and molecular imaging agents. nih.gov

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